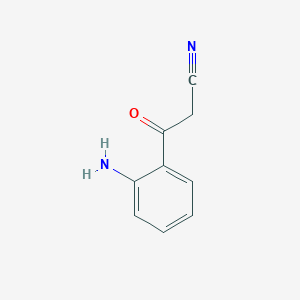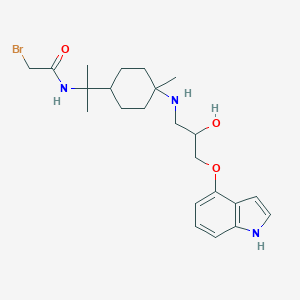
Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)-, commonly referred to as EP, is a chemical compound that belongs to the phenothiazine class of molecules. It is a widely used drug in scientific research, with applications ranging from the study of neurobiology to the development of new therapeutic agents for various diseases.
Wirkmechanismus
EP acts primarily as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This leads to a decrease in the release of dopamine, which in turn affects the activity of other neurotransmitters such as serotonin and norepinephrine. EP has also been shown to have an effect on the activity of GABA receptors, which are involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects:
EP has a number of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GABA receptor activity, and the regulation of serotonin and norepinephrine levels. These effects can lead to changes in behavior, mood, and cognitive function, and have been implicated in the pathogenesis of various psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
EP has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of dopamine in the brain. It is also relatively easy to synthesize, and can be obtained from commercial sources. However, EP also has some limitations, including its potential for toxicity and its limited selectivity for dopamine receptors.
Zukünftige Richtungen
There are numerous future directions for research on EP. One area of interest is the development of more selective dopamine receptor antagonists, which could have therapeutic applications in the treatment of various psychiatric disorders. Another area of research is the investigation of the role of EP in the regulation of other neurotransmitters, such as glutamate and acetylcholine. Finally, there is interest in the development of new methods for synthesizing EP and other phenothiazine derivatives, which could lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
EP can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-chloroethylphenothiazine, or the reaction of 2-(4-ethylpiperazin-1-yl)ethanol with phenothiazine-2-carboxylic acid chloride. The synthesis of EP is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
EP has numerous applications in scientific research. It is commonly used as a tool for studying the role of dopamine in the brain, as well as for investigating the mechanisms underlying various psychiatric disorders such as schizophrenia and bipolar disorder. EP has also been used to study the effects of drugs on the central nervous system, and to develop new therapeutic agents for the treatment of cancer and other diseases.
Eigenschaften
| 102240-88-0 | |
Molekularformel |
C20H25N3S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
10-[2-(4-ethylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S/c1-2-21-11-13-22(14-12-21)15-16-23-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)23/h3-10H,2,11-16H2,1H3 |
InChI-Schlüssel |
YMCGLCVGCYOFBT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Kanonische SMILES |
CCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
| 102240-88-0 | |
Synonyme |
10-(2-(4-Ethyl-1-piperazinyl)ethyl)phenothiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)

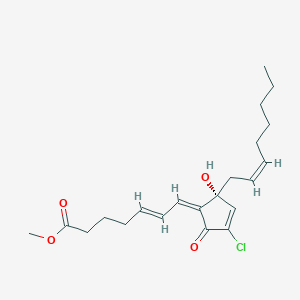
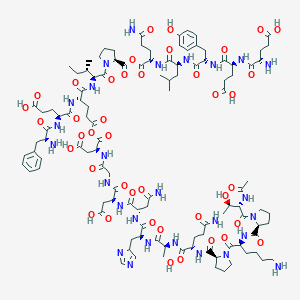

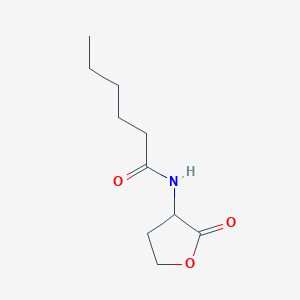

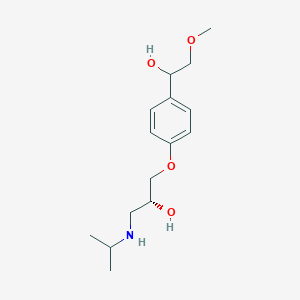

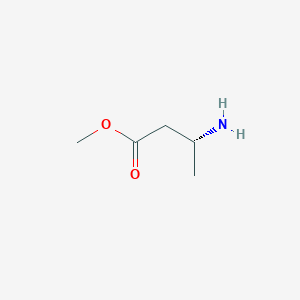
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
